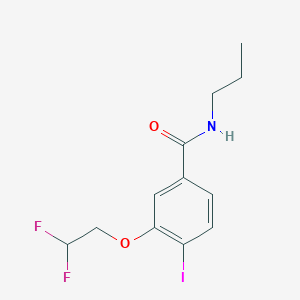
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C9H8BrF2NO3. This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 5-methyl-3-nitrobenzene, and bromine.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions.
Synthetic Route:
Industrial Production: Industrial production methods may involve large-scale reactions using similar starting materials and conditions, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions: Common reagents include bases (e.g., potassium carbonate), reducing agents (e.g., hydrogen gas), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary depending on the desired product.
Applications De Recherche Scientifique
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its chemical modifications.
Pathways Involved: The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products with specific biological or chemical activities.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
2-Bromo-4-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-2-(2,2-difluoroethoxy)-4-methyl-3-nitrobenzene: Another isomer with different substitution positions, affecting its chemical properties and uses.
Propriétés
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3/c1-5-2-6(10)9(16-4-8(11)12)7(3-5)13(14)15/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWQFVYCIRGHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)




![5-(2'-Methoxy-[1,1'-biphenyl]-3-yl)-1H-tetrazole](/img/structure/B8163732.png)




